tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Organic Synthesis Protecting Group Strategy Multistep Synthesis

This orthogonally protected ethylenediamine building block uniquely combines an acid-labile Boc group with a base/hydrazine-stable phthalimide moiety, enabling precise sequential amine deprotection that single-group protected analogs cannot achieve. Its solid physical state is ideal for solid-phase peptide synthesis, heterocycle formation, and PROTAC linker construction, where the phthalimide group serves as a Cereblon E3 ligase ligand precursor. With ≥95% purity suited for pharmaceutical QC reference standards, it supports development of targeted protein degraders and complex antibacterial agents. Choose this dual-protected intermediate to eliminate side reactions and gain full control over amine reactivity in multistep synthesis.

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
CAS No. 77361-32-1
Cat. No. B131644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate
CAS77361-32-1
Synonyms[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-8-9-17-12(18)10-6-4-5-7-11(10)13(17)19/h4-7H,8-9H2,1-3H3,(H,16,20)
InChIKeyZBUIOQQRBIZZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate (CAS 77361-32-1) | Protected Amine Building Block for Orthogonal Synthesis & Antibacterial Intermediates


tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate (CAS 77361-32-1), also known as N-(N'-Boc-2-ethylamine)phthalimide, is a protected amine derivative comprising a phthalimide group and a tert-butoxycarbonyl (Boc) group linked via an ethylenediamine spacer. This solid compound (C15H18N2O4, MW 290.31 g/mol) exhibits predicted properties including a boiling point of 441.9±28.0 °C and a density of 1.235±0.06 g/cm³ . Its dual protecting group architecture enables orthogonal deprotection strategies, positioning it as a versatile intermediate in the synthesis of complex molecules including antibacterial agents and pharmaceuticals [1].

Why tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate Cannot Be Directly Substituted with Simpler Protected Amines


Direct substitution with single-group protected amines such as N-Boc-ethylenediamine (CAS 57260-73-8) or N-(2-aminoethyl)phthalimide fails in multistep syntheses requiring sequential amine unmasking. tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate uniquely combines orthogonal protection: the Boc group is cleavable under acidic conditions (e.g., TFA) while the phthalimide moiety withstands acid but is removed by hydrazine or base . This orthogonality prevents unwanted side reactions during complex sequences, enabling precise control over amine reactivity that single-group-protected analogs cannot provide .

Quantitative Differentiation: tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate vs. Closest Analogs


Orthogonal Protection Advantage: Dual Boc/Phthalimide vs. Single Boc (N-Boc-ethylenediamine)

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate provides orthogonal amine protection, a feature absent in N-Boc-ethylenediamine. The target compound incorporates both a Boc group (acid-labile) and a phthalimide group (hydrazine/base-labile), enabling sequential deprotection and selective amine unmasking . N-Boc-ethylenediamine offers only a single Boc-protected amine, limiting its utility to one-step unmasking.

Organic Synthesis Protecting Group Strategy Multistep Synthesis

Physical Form Differentiation: Solid State vs. Liquid/Oily Comparators

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a solid at room temperature , whereas the closely related intermediate N-Boc-ethylenediamine (CAS 57260-73-8) is typically a colorless to light yellow liquid or oil . N-(2-aminoethyl)phthalimide (free base) is also a solid but lacks orthogonal protection.

Handling and Storage Formulation Solid-Phase Synthesis

Commercial Purity Benchmark: ≥95% Purity Confirmed by Multiple Vendors

Multiple commercial suppliers report a minimum purity of 95% for tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate, with some specifying 95+% . In contrast, the liquid comparator N-Boc-ethylenediamine is typically offered at 97–98% purity but often requires special handling due to air and CO₂ sensitivity .

Quality Control Reproducibility Procurement Specification

Predicted LogP Differentiation: Moderate Lipophilicity vs. More Polar Analogs

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate has a predicted octanol-water partition coefficient (LogP) of approximately 2.2 [1] or 1.8 (TPSA-calculated) , indicating moderate lipophilicity. This contrasts with the more polar N-Boc-ethylenediamine (LogP ~0.5–1.0 estimated) and N-(2-aminoethyl)phthalimide (LogP ~1.0–1.5), which exhibit lower predicted membrane permeability.

Lipophilicity Membrane Permeability ADME Prediction

Optimal Application Scenarios for tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate in Research & Development


Multistep Synthesis of Antibacterial Agents and Drug Metabolites

Utilized as a key intermediate in the preparation of various antibacterial agents and drug metabolites, where its orthogonal protection enables sequential amine introduction [1][2]. The phthalimide group can be converted to a primary amine via hydrazinolysis after acid-stable transformations on the Boc-protected amine side, a sequence not feasible with single-group-protected ethylenediamines.

Solid-Phase Peptide and Heterocycle Synthesis

The solid physical state [1] and orthogonal protection scheme make this compound particularly suitable for solid-phase synthesis workflows, including peptide coupling and heterocycle formation, where precise control over amine reactivity is required [2]. The Boc group withstands basic conditions of Fmoc deprotection, while the phthalimide remains intact until final hydrazine cleavage.

Building Block for Bioconjugation and PROTAC Linker Development

Serves as a building block for bioconjugation chemistry and PROTAC linker synthesis [1], where the phthalimide moiety can function as a Cereblon E3 ligase ligand precursor and the Boc-protected amine provides a handle for further functionalization. The moderate lipophilicity (LogP ~2.2) [2] may enhance cellular permeability of conjugate intermediates.

Reference Standard for Analytical Method Development

Given its well-defined structure and commercial availability at ≥95% purity [1], the compound is suitable as a reference standard for HPLC, LC-MS, and NMR method development in pharmaceutical quality control laboratories, particularly for methods targeting N-substituted phthalimide intermediates.

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